molecular formula C12H8F2O2S B14199641 2-(Benzenesulfonyl)-1,3-difluorobenzene CAS No. 874640-64-9

2-(Benzenesulfonyl)-1,3-difluorobenzene

Cat. No.: B14199641
CAS No.: 874640-64-9
M. Wt: 254.25 g/mol
InChI Key: TZAWREBDANDOAV-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a benzenesulfonyl group at position 2 and fluorine atoms at positions 1 and 2.

Properties

CAS No.

874640-64-9

Molecular Formula

C12H8F2O2S

Molecular Weight

254.25 g/mol

IUPAC Name

2-(benzenesulfonyl)-1,3-difluorobenzene

InChI

InChI=1S/C12H8F2O2S/c13-10-7-4-8-11(14)12(10)17(15,16)9-5-2-1-3-6-9/h1-8H

InChI Key

TZAWREBDANDOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1,3-difluorobenzene typically involves the sulfonylation of 1,3-difluorobenzene with benzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-1,3-difluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Reaction conditions vary depending on the specific reaction but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzenesulfonyl derivatives, sulfoxides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1,3-difluorobenzene involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing sulfonyl group. This group enhances the reactivity of the compound towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents
2-(Benzenesulfonyl)-1,3-difluorobenzene C₁₂H₉F₂O₂S (estimated) ~270 Not provided -SO₂C₆H₅ (C-2), -F (C-1,3)
2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene C₁₂H₇BrF₂O₂S 333.15 2803476-95-9 -SO₂C₆H₄Br (C-2), -F (C-1,3)
2-(4-Bromophenoxy)-1,3-difluorobenzene C₁₂H₇BrF₂O ~295 1196396-06-1 -O-C₆H₄Br (C-2), -F (C-1,3)
2-(Chloromethyl)-1,3-difluorobenzene C₇H₅ClF₂ 162.56 697-73-4 -CH₂Cl (C-2), -F (C-1,3)

Key Observations :

  • Electron-Withdrawing Effects: The sulfonyl group in the parent compound and its brominated analog () enhances electrophilic substitution resistance compared to the electron-donating phenoxy group () or alkylating chloromethyl group ().
  • Molecular Weight : Bromine substitution significantly increases molecular weight (e.g., 333.15 g/mol in vs. ~270 g/mol in the parent compound), affecting solubility and volatility.
  • Reactivity : The chloromethyl group () acts as a reactive alkylating agent, whereas sulfonyl groups stabilize intermediates in coupling reactions .

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